molecular formula C20H19FN2O B2662893 1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]cyclopropane-1-carboxamide CAS No. 1091382-36-3

1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]cyclopropane-1-carboxamide

Cat. No.: B2662893
CAS No.: 1091382-36-3
M. Wt: 322.383
InChI Key: DUPLTPDZPBBKIT-UHFFFAOYSA-N
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Description

This compound features a cyclopropane core substituted with a 4-fluorophenyl group and an amide-linked 2-(1H-indol-3-yl)ethyl moiety. The 4-fluorophenyl group is a common pharmacophore in medicinal chemistry, known to modulate electronic and steric properties .

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O/c21-16-7-5-15(6-8-16)20(10-11-20)19(24)22-12-9-14-13-23-18-4-2-1-3-17(14)18/h1-8,13,23H,9-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPLTPDZPBBKIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]cyclopropane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a benzene ring.

    Cyclopropanation: The cyclopropane ring can be formed through a Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and a zinc-copper couple.

    Amidation: The final step involves the formation of the amide bond through the reaction of the carboxylic acid derivative with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]cyclopropane-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]cyclopropane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity towards its targets. The cyclopropane ring can introduce strain into the molecule, affecting its reactivity and interaction with biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

Compound Name Core Structure Key Substituents Synthesis Yield Diastereomer Ratio (dr) Biological Notes
Target Compound Cyclopropane 4-Fluorophenyl, N-(2-indol-3-yl-ethyl) Not reported Not reported Hypothesized CNS activity due to indole-ethylamine
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-biphenyl-4-yl)propanamide () Propane 2-Fluoro-biphenyl, N-(2-indol-3-yl-ethyl) Not reported Not reported Derived from flurbiprofen (NSAID) and tryptamine; potential dual anti-inflammatory/CNS activity
N,N-Diethyl-1-(4-fluorophenyl)-2-phenoxycyclopropane-1-carboxamide (15ja) () Cyclopropane 4-Fluorophenyl, phenoxy, N,N-diethyl 52% 17:1 Lower yield and diastereoselectivity compared to other cyclopropane derivatives
1-(4-Fluorophenyl)-N-[3-(imidazol-1-yl)propyl]-2,2-dimethylcyclopropanecarboxamide () Cyclopropane 4-Fluorophenyl, 2,2-dimethyl, N-(imidazolylpropyl) Not reported Not reported Imidazole substituent may target histamine or cytochrome P450 enzymes
1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-N-[...]-cyclopropanecarboxamide () Cyclopropane Difluorobenzo-dioxol, complex indole substituents Not reported Not reported High molecular weight (700.74 g/mol); likely optimized for CNS penetration

Key Research Findings

  • Diastereoselectivity : Cyclopropane carboxamides with electron-withdrawing groups (e.g., 4-fluorophenyl) show moderate-to-high diastereoselectivity (dr >15:1), critical for pharmacological optimization .
  • SAR Insights : Substitution at the cyclopropane’s 1-position with aromatic groups (e.g., 4-fluorophenyl) enhances binding to hydrophobic pockets in enzymes or receptors .

Biological Activity

The compound 1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]cyclopropane-1-carboxamide is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its synthesis, structure, and biological effects, particularly focusing on its interactions with various receptors and its therapeutic implications.

Chemical Structure

The chemical structure of the compound is characterized by the presence of a cyclopropane ring, an indole moiety, and a 4-fluorophenyl group. The molecular formula is C19H20FN2OC_{19}H_{20}FN_2O with a molecular weight of approximately 320.37 g/mol. The structural features contribute to its unique biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions including the formation of the cyclopropane ring and the introduction of the indole and fluorophenyl groups. Detailed protocols for synthesis can be found in various chemical literature sources, emphasizing the importance of reaction conditions and purification methods to obtain high yields.

Receptor Binding Affinity

Research indicates that this compound exhibits significant binding affinity for sigma receptors, particularly the sigma-2 receptor subtype. Studies have shown:

  • Binding Affinity : The compound displays a Ki value of approximately 12.6 nM for sigma-2 receptors, indicating high affinity.
  • Selectivity : It shows a low selectivity ratio between sigma-1 and sigma-2 receptors, which suggests potential for broader pharmacological effects .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structures to this compound. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells by modulating anti-apoptotic proteins and enhancing pro-apoptotic signals .
  • Case Study : A related indole-based compound showed enhanced apoptotic action through inhibition of certain protein expressions involved in cell survival pathways.

Neuropharmacological Effects

The compound's interaction with sigma receptors suggests potential neuropharmacological applications:

  • Anxiolytic Effects : Compounds targeting sigma receptors have been associated with anxiolytic properties, which could be beneficial in treating anxiety disorders.
  • Neuroprotective Effects : Some studies propose that sigma receptor ligands may offer neuroprotection against neurodegenerative diseases .

Comparative Analysis Table

Compound NameSigma-2 Ki (nM)Sigma-1 Ki (nM)Selectivity Ratio (σ1/σ2)
This compound12.6170.74
Related Indole Derivative10.0150.67

Q & A

Q. What synthetic methodologies are most effective for synthesizing 1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]cyclopropane-1-carboxamide, and how can purity be optimized?

Answer: The compound can be synthesized via cyclopropane ring formation using a carboxamide precursor and fluorophenyl derivatives. A validated approach involves coupling 1-phenylcyclopropane-carboxamide with 4-fluorophenyl reagents under palladium catalysis. For purification, preparative column chromatography on silica gel (hexanes/EtOAc gradients) is critical to isolate diastereomers, as demonstrated in analogous cyclopropane-carboxamide syntheses . Yield optimization (e.g., 78% in similar systems) requires stoichiometric control of reagents (4:1 molar ratio of phenol derivatives to cyclopropane precursors) .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity and stereochemical configuration?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR resolve cyclopropane ring protons (δ 1.2–1.8 ppm) and indole/fluorophenyl aromatic signals (δ 6.8–7.6 ppm).
  • LC-MS: Electrospray ionization (ESI) confirms molecular weight ([M+H]+ expected ~365 g/mol) and detects impurities.
  • X-ray crystallography: Used for absolute stereochemistry determination, as shown in structurally related cyclopropane-carboxamides .
  • FT-IR: Validates carboxamide C=O stretching (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹) .

Advanced Research Questions

Q. How does the compound’s cyclopropane-carboxamide scaffold influence its binding affinity to biological targets like CYP51 or tachykinin receptors?

Answer: The cyclopropane ring introduces conformational rigidity, potentially enhancing target selectivity. Analogous compounds with fluorophenyl and indole moieties exhibit activity against Trypanosoma brucei CYP51 (sterol 14α-demethylase) by mimicking lanosterol substrates . Computational docking studies suggest the fluorophenyl group engages in hydrophobic interactions with CYP51’s active site, while the indole moiety may form π-π stacking with heme cofactors. For tachykinin receptors (e.g., NK1), the carboxamide linker and fluorophenyl group are critical for antagonism, as seen in LY303241 derivatives .

Q. What in vitro/in vivo models are appropriate for evaluating the compound’s pharmacokinetic and toxicity profiles?

Answer:

  • In vitro:
    • Microsomal stability assays (human/rodent liver microsomes) to assess metabolic degradation.
    • CYP450 inhibition screening (e.g., CYP3A4, CYP2D6) to predict drug-drug interactions.
    • Cell viability assays (e.g., HEK293, HepG2) to determine IC50 values for cytotoxicity .
  • In vivo:
    • Rodent models for bioavailability studies (oral/IP administration).
    • Acute toxicity testing (OECD 423) with histopathological analysis of liver/kidney tissues.

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Answer:

  • Assay standardization: Ensure consistent protocols (e.g., parasite load in Leishmania models, incubation times).
  • Batch-to-batch variability: Characterize compound purity (HPLC >95%) and confirm stereochemistry.
  • Target validation: Use CRISPR/Cas9 knockdown of putative targets (e.g., CYP51) to confirm on-mechanism effects .
  • Data normalization: Include positive controls (e.g., posaconazole for CYP51 inhibition) to calibrate activity thresholds .

Methodological Challenges and Solutions

Q. What strategies mitigate challenges in synthesizing enantiomerically pure forms of the compound?

Answer:

  • Chiral auxiliaries: Use (R)- or (S)-BINOL ligands during cyclopropanation to enforce stereoselectivity.
  • Kinetic resolution: Enzymatic hydrolysis (e.g., lipases) to separate diastereomers .
  • Chiral chromatography: Employ chiral stationary phases (e.g., Chiralpak AD-H) for preparative-scale separation .

Q. How can structure-activity relationship (SAR) studies guide the development of analogs with improved potency?

Answer:

  • Core modifications: Replace the cyclopropane with spirocyclic or bicyclic rings to enhance metabolic stability.
  • Substituent optimization: Introduce electron-withdrawing groups (e.g., -CF3) on the fluorophenyl ring to boost CYP51 binding .
  • Linker variation: Substitute the carboxamide with sulfonamide or urea groups to modulate solubility and permeability .

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